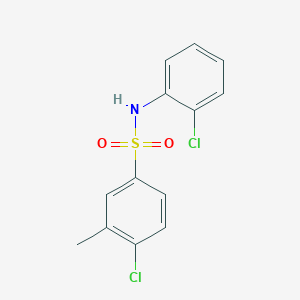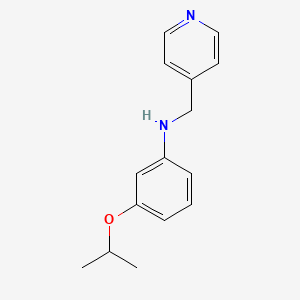
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, also known as CMMP, is a pyrimidine derivative that has attracted significant attention in recent years due to its potential applications in scientific research. CMMP is a highly versatile compound that can be synthesized through a variety of methods and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is not well understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. This compound has also been shown to inhibit the activity of certain viral enzymes, making it a potential candidate for the development of antiviral drugs.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer research. This compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is its versatility. It can be synthesized through a variety of methods and has a wide range of potential applications in scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a relatively new compound, and its mechanism of action is not well understood. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for the use of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid in scientific research. One potential direction is the development of this compound as a cancer treatment. Another potential direction is the development of this compound as an antiviral drug. In addition, this compound could be used as a tool for drug discovery and development, as it can be used as a precursor for the synthesis of other pyrimidine derivatives. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid can be synthesized through a variety of methods, including the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with ethyl chloroformate and triethylamine, the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with thionyl chloride and dimethylformamide, and the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with methyl thioglycolate and potassium carbonate. These methods have been shown to yield high-quality this compound with a high degree of purity.
科学的研究の応用
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer research. This compound has also been shown to have antiviral activity, making it a potential candidate for the development of antiviral drugs. In addition, this compound has been used as a precursor for the synthesis of other pyrimidine derivatives, making it a valuable tool for drug discovery and development.
特性
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-3-4(6(11)12)5(8)10-7(9-3)13-2/h1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBFWWPJMLTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780369-51-8 |
Source


|
| Record name | 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)
![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)


![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)


![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)

![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)